molecular formula C18H17F2N7O3S B2785988 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 2034471-17-3

3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2785988
CAS No.: 2034471-17-3
M. Wt: 449.44
InChI Key: OFLQBVUXQJLXCW-UHFFFAOYSA-N
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Description

The compound 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic molecule that features a combination of triazole, pyridazine, piperazine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with piperazine and phenyl groups. Common reagents used in these reactions include hydrazine, acetic acid, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The triazole and pyridazine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the aromatic rings.

    Substitution: Halogenation and other substitution reactions can be performed on the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it a promising lead compound for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for applications in catalysis, polymer science, and other areas of industrial chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N7O3S/c19-18(20)31(29,30)14-4-2-1-3-13(14)17(28)26-9-7-25(8-10-26)15-5-6-16(24-23-15)27-12-21-11-22-27/h1-6,11-12,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLQBVUXQJLXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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